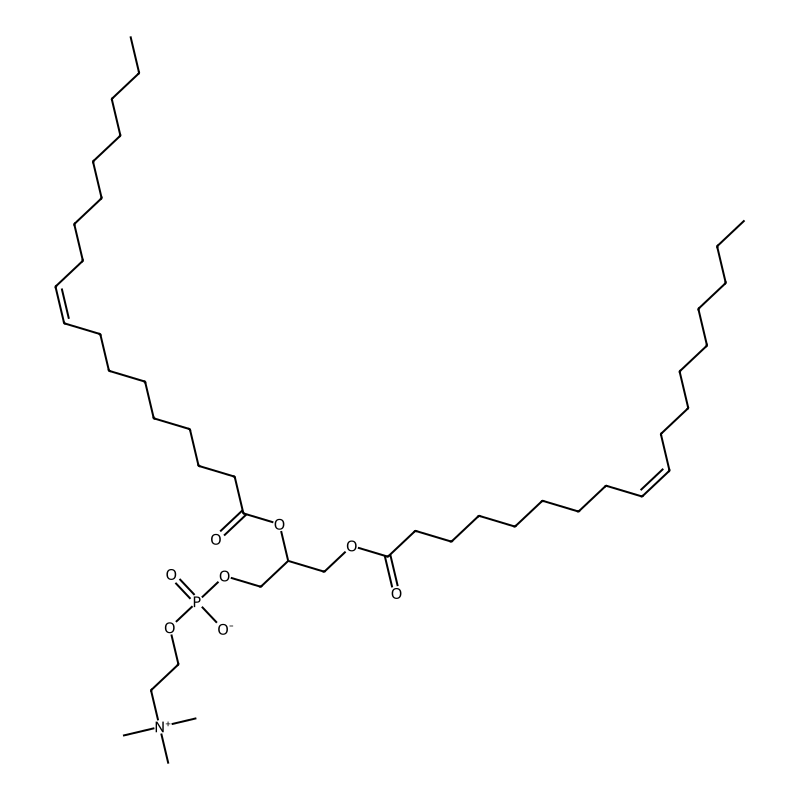

Dioleoyl phosphatidylcholine

Content Navigation

Inconsistent membrane fluidity and batch-to-batch variability undermine liposome and LNP reproducibility. Synthetic DOPC (CAS 10015-85-7) is a high-purity phospholipid with a phase transition temperature of -20°C, ensuring stable, fluid membranes at ambient temperatures.

- Eliminates gel-phase artifacts common with saturated lipids, preserving protein activity and cargo integrity.

- Enables ambient/refrigerated processing to prevent thermal degradation of mRNA, siRNA, or proteins.

- Fully synthetic, ensuring lot-to-lot consistency for GMP manufacturing and assays.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Dioleoyl phosphatidylcholine (DOPC) is a synthetic, high-purity phospholipid featuring two unsaturated C18:1 (oleoyl) acyl chains. Its most critical procurement-relevant property is a very low main phase transition temperature (Tm) of approximately -20°C, which ensures that it forms membranes in a highly fluid, liquid-crystalline phase across a wide range of ambient and physiological temperatures. This intrinsic fluidity makes DOPC a foundational component for creating stable, non-rigid liposomes, lipid nanoparticles (LNPs), and model bilayers for biophysical research and drug delivery applications.

Research Fit

References

- [1] Guerin, G. et al. Mechanical Properties of Membranes Composed of Gel-Phase or Fluid-Phase Phospholipids Probed on Liposomes by Atomic Force Spectroscopy. Langmuir 33, 4941–4951 (2017).

- [4] Guerin, G. et al. Mechanical Properties of Membranes Composed of Gel-Phase or Fluid-Phase Phospholipids Probed on Liposomes by Atomic Force Spectroscopy. HAL Open Science.

Substituting DOPC with seemingly similar lipids can lead to critical failures in formulation and performance. Saturated phospholipids, such as Dipalmitoylphosphatidylcholine (DPPC), have high phase transition temperatures (e.g., +41°C for DPPC) and form rigid, gel-phase membranes at room temperature, which is unsuitable for applications requiring membrane fluidity or for processing temperature-sensitive biologics. Using natural-source mixtures like egg or soy phosphatidylcholine introduces significant batch-to-batch variability in acyl chain composition, compromising the reproducibility required for GMP manufacturing and sensitive quantitative assays. Furthermore, altering the headgroup, as in Dioleoyl phosphatidylethanolamine (DOPE), changes the lipid's molecular geometry from cylindrical to conical, which fundamentally alters membrane curvature and stability, impacting the morphology and function of delivery systems like lipid nanoparticles.

Substitution Risk

References

- [1] Guerin, G. et al. Mechanical Properties of Membranes Composed of Gel-Phase or Fluid-Phase Phospholipids Probed on Liposomes by Atomic Force Spectroscopy. Langmuir 33, 4941–4951 (2017).

- [2] Dipalmitoylphosphatidylcholine. Wikipedia.

- [3] Akbarzadeh, A. et al. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. Nanoscale Research Letters 16, 117 (2021).

- [4] Rand, R. P. et al. Membrane curvature, lipid segregation, and structural transitions for phospholipids under dual-solvent stress. Biophysical Journal 66, 1275–1289 (1994).

- [5] Cullis, P. R. et al. Dioleoylphosphatidylethanolamine-Dioleoylphosphatidylcholine Systems: A 31P NMR and X-ray Diffraction Study. Biochemistry 21, 4596–4601 (1982).

- [6] Immunomodulatory and physical effects of phospholipid composition in vaccine adjuvant emulsions. Journal of Pharmaceutical Sciences 101, 2433–2445 (2012).

Fluid-Phase Membrane State

DOPC exhibits a main phase transition temperature (Tm) of approximately -20°C, a stark contrast to the +41°C Tm of its saturated analog, Dipalmitoylphosphatidylcholine (DPPC). This ensures DOPC bilayers are consistently in a fluid, liquid-disordered phase at room temperature (20°C) and above, while DPPC bilayers remain in a rigid, gel-like state.

| Evidence Dimension | Main Phase Transition Temperature (Tm) |

| Target Compound Data | ~ -20°C |

| Comparator Or Baseline | Dipalmitoylphosphatidylcholine (DPPC): ~ +41°C |

| Quantified Difference | DOPC has a Tm ~61°C lower than DPPC |

| Conditions | Fully hydrated lipid systems. |

This guarantees membrane fluidity without heating, which is critical for the formulation of temperature-sensitive biologics and for reconstituting membrane proteins in a functionally active state.

Enhanced Membrane Flexibility

At 20°C, membranes formed from DOPC are substantially more flexible than those made from DPPC. Atomic force microscopy (AFM) measurements on liposomes show that DOPC membranes have a Young's modulus (E) of 13 ± 9 MPa, whereas DPPC membranes are nearly nine times stiffer, with a Young's modulus of 116 ± 45 MPa.

| Evidence Dimension | Membrane Young's Modulus (E) |

| Target Compound Data | 13 ± 9 MPa |

| Comparator Or Baseline | DPPC Liposomes: 116 ± 45 MPa |

| Quantified Difference | ~8.9-fold lower stiffness than DPPC |

| Conditions | AFM spectroscopy on liposomes at 20°C. |

The lower rigidity of DOPC is crucial for applications requiring membrane deformability and fusion, such as in fusogenic liposomes, and contributes to the stability and circulation lifetime of nanoparticles.

Cylindrical Molecular Shape

DOPC is a 'cylindrical' shaped phospholipid that preferentially forms stable, flat bilayer (lamellar) structures, making it an ideal neutral helper lipid in complex formulations like lipid nanoparticles (LNPs). In contrast, Dioleoyl phosphatidylethanolamine (DOPE), which shares the same acyl chains but has a smaller headgroup, possesses a 'conical' shape. This geometry induces negative curvature stress, promoting the formation of non-lamellar, inverted hexagonal (HII) phases that can enhance fusogenicity but may also compromise the structural integrity of lamellar vesicles if not correctly balanced.

| Evidence Dimension | Molecular Geometry and Preferred Phase |

| Target Compound Data | Cylindrical shape, forms stable lamellar (Lα) phase bilayers |

| Comparator Or Baseline | Dioleoyl phosphatidylethanolamine (DOPE): Conical shape, promotes non-lamellar hexagonal (HII) phase formation |

| Quantified Difference | Qualitative difference in molecular geometry leading to distinct phase behavior (Lα vs. HII) |

| Conditions | Aqueous dispersion, often used in LNP formulations. |

For applications requiring stable, spherical liposomes or LNPs for cargo encapsulation and delivery, DOPC provides essential structural stability that cone-shaped lipids like DOPE do not.

High Batch Reproducibility

As a synthetic phospholipid with a defined structure (C18:1 chains at both sn-1 and sn-2 positions), DOPC offers >98% purity. This contrasts sharply with natural-source lipids like Egg PC, which is a complex mixture of various saturated and unsaturated acyl chains (e.g., ~33% C16:0, ~31% C18:1, ~15% C18:2). This compositional variability in natural extracts can lead to inconsistent physical properties (e.g., membrane permeability, stability), affecting reproducibility.

| Evidence Dimension | Acyl Chain Compositional Purity |

| Target Compound Data | >98% Dioleoyl (C18:1) |

| Comparator Or Baseline | Egg Yolk PC: Mixture of chains (e.g., Palmitic, Oleic, Linoleic, Stearic) |

| Quantified Difference | Defined, single-component composition vs. a variable, multi-component mixture |

| Conditions | Standard analysis of lipid raw materials. |

The high purity of DOPC is essential for reproducible results in research and for meeting the stringent batch consistency requirements of pharmaceutical manufacturing and clinical applications.

LNP for Temperature-Sensitive Payloads

DOPC is a preferred helper lipid for LNPs designed to carry thermally labile molecules like mRNA, siRNA, or proteins. Its low phase transition temperature (-20°C) allows for the entire formulation and extrusion process to be conducted at ambient or refrigerated temperatures, preventing thermal degradation of the active payload, a risk when using high-Tm lipids like DSPC or DPPC.

Membrane Protein Reconstitution

For in-vitro studies of membrane proteins (e.g., GPCRs, ion channels), DOPC provides an ideal biomimetic environment. Its fluid-phase nature at typical laboratory temperatures helps ensure proteins are correctly folded and retain their native activity, which is often lost in the rigid, gel-phase environment provided by saturated lipids like DPPC.

Reproducible Model Membranes

When constructing planar lipid bilayers or giant unilamellar vesicles (GUVs) for biophysical measurements (e.g., membrane mechanics, protein binding, electrophysiology), the high purity of DOPC is critical. Unlike undefined mixtures such as Egg PC, synthetic DOPC ensures that observed properties are directly attributable to the specific lipid composition, leading to highly reproducible and reliable data.

Application Fit

References

- [3] Veatch, S. L. & Keller, S. L. Separation of Liquid Phases in Giant Vesicles of Ternary Mixtures of Phospholipids and Cholesterol. Biophysical Journal 85, 3074–3083 (2003).

- [4] Dipalmitoylphosphatidylcholine. Wikipedia.

- [5] Kulkarni, J. A. et al. The role of lipid components in lipid nanoparticles for vaccines and gene therapy. Nature Reviews Drug Discovery 21, 655–673 (2022).

- [6] Guerin, G. et al. Mechanical Properties of Membranes Composed of Gel-Phase or Fluid-Phase Phospholipids Probed on Liposomes by Atomic Force Spectroscopy. Langmuir 33, 4941–4951 (2017).

- [7] Reconstitution of Membrane Proteins in Liposomes. Creative Biolabs.

- [8] Immunomodulatory and physical effects of phospholipid composition in vaccine adjuvant emulsions. Journal of Pharmaceutical Sciences 101, 2433–2445 (2012).

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Dioleoyl phosphatidylcholine

Explore Compound Types